Cas no 876670-89-2 (2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide)

2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide structure
876670-89-2 structure
Product name:2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide
CAS No:876670-89-2
MF:C17H22N6O3
Molecular Weight:358.394982814789
CID:5475963

2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
    • 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide
    • インチ: 1S/C17H22N6O3/c1-10-8-21-13-14(19-16(21)23(10)11-6-4-3-5-7-11)20(2)17(26)22(15(13)25)9-12(18)24/h8,11H,3-7,9H2,1-2H3,(H2,18,24)
    • InChIKey: AQOOHEFLMXEIEV-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C(N([H])[H])=O)=O)N=C1N2C([H])=C(C([H])([H])[H])N1C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2583-0180-5mg
2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide
876670-89-2 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F2583-0180-2μmol
2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide
876670-89-2 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2583-0180-1mg
2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide
876670-89-2 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2583-0180-2mg
2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide
876670-89-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2583-0180-3mg
2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide
876670-89-2 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F2583-0180-4mg
2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide
876670-89-2 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2583-0180-5μmol
2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide
876670-89-2 90%+
5μmol
$63.0 2023-07-28

2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide 関連文献

2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamideに関する追加情報

Introduction to 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide (CAS No. 876670-89-2)

2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide, identified by its Chemical Abstracts Service (CAS) number 876670-89-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyrimidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a cyclohexyl substituent, methyl groups, and an acetamide moiety, contributes to its unique chemical properties and biological interactions.

The synthesis and characterization of 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide represent a testament to the advancements in synthetic organic chemistry. The introduction of the 8-cyclohexyl group into the imidazopyrimidine core enhances the steric bulk and lipophilicity of the molecule, which can be critical for optimizing its pharmacokinetic profile. Furthermore, the 1,7-dimethyl substitution pattern influences the electronic distribution across the ring system, potentially modulating its reactivity and binding affinity to biological targets.

Recent studies have highlighted the importance of imidazopyrimidine derivatives in drug discovery. These compounds have been explored for their potential roles in inhibiting various enzymes and receptors involved in inflammatory pathways, cancer progression, and infectious diseases. The acetamide group in 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide serves as a pharmacophoric element that can enhance solubility and improve metabolic stability upon administration.

In the context of contemporary pharmaceutical research, 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide (CAS No. 876670-89-2) has been investigated for its potential as a scaffold for developing novel therapeutic agents. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced efficacy and reduced toxicity. The structural features of this compound make it a promising candidate for further exploration in preclinical studies aimed at validating its biological activity.

The chemical properties of CAS No. 876670-89-2 also make it an interesting subject for studying molecular interactions at the atomic level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional structure and understand how it interacts with biological targets like enzymes and receptors. These insights are crucial for designing molecules with improved binding affinity and selectivity.

One of the most compelling aspects of 2-{8-cyclohexyl-1,7-dimethyl-2 H ,4 H -imidazo[5 , 4 - d ]pyrimidin - 3 - yl}acetamide is its potential to serve as a lead compound for drug development. By modifying specific functional groups or introducing new substituents, researchers can fine-tune its pharmacological properties to meet specific therapeutic needs. For instance, alterations to the cyclohexyl ring or the dimethyl substituents could enhance its solubility or improve its ability to cross biological membranes.

The role of computational chemistry in studying this compound cannot be overstated. Molecular docking simulations have been used to predict how CAS No. 876670 - 89 - 2 might bind to various biological targets, providing valuable insights into its potential mechanisms of action. These simulations help researchers prioritize which derivatives should be synthesized next based on their predicted binding affinities.

Moreover, studies have begun to explore the pharmacokinetic behavior of this compound using in vitro and in vivo models. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for clinical use. Preliminary data suggest that modifications to the acetamide group could significantly impact these processes.

The development of novel synthetic methodologies has also been instrumental in advancing research on CAS No. 876670 - 89 - 2 . Efficient synthetic routes allow for rapid production of large quantities of material needed for both laboratory studies and potential clinical trials. These methods often involve multi-step reactions that require careful optimization to ensure high yields and purity.

In conclusion, CAS No. 876670 - 89 - 2 represents a fascinating compound with significant potential in pharmaceutical research . Its complex structure, unique functional groups, and promising biological activities make it an attractive candidate for further exploration . As research continues, we can expect more insights into its therapeutic applicationsand how it might contribute to addressing unmet medical needs .

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